molecular formula C23H19ClNO2P B14246153 6-chloro-1H-pyridin-2-one;diphenylphosphorylbenzene CAS No. 498547-40-3

6-chloro-1H-pyridin-2-one;diphenylphosphorylbenzene

Cat. No.: B14246153
CAS No.: 498547-40-3
M. Wt: 407.8 g/mol
InChI Key: WLGRRYKLHPGIIZ-UHFFFAOYSA-N
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Description

6-chloro-1H-pyridin-2-one;diphenylphosphorylbenzene is a compound that combines a chlorinated pyridinone with a diphenylphosphorylbenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1H-pyridin-2-one typically involves the chlorination of pyridin-2-one. This can be achieved using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions. The diphenylphosphorylbenzene moiety can be introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

6-chloro-1H-pyridin-2-one;diphenylphosphorylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-chloro-1H-pyridin-2-one;diphenylphosphorylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-1H-pyridin-2-one;diphenylphosphorylbenzene involves its interaction with specific molecular targets. The pyridinone ring can act as a hydrogen bond donor and acceptor, allowing it to bind to various biological targets. The diphenylphosphorylbenzene moiety can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-1H-pyridin-2-one;diphenylphosphorylbenzene is unique due to the combination of the chlorinated pyridinone and diphenylphosphorylbenzene moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound for research and industrial applications .

Properties

CAS No.

498547-40-3

Molecular Formula

C23H19ClNO2P

Molecular Weight

407.8 g/mol

IUPAC Name

6-chloro-1H-pyridin-2-one;diphenylphosphorylbenzene

InChI

InChI=1S/C18H15OP.C5H4ClNO/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;6-4-2-1-3-5(8)7-4/h1-15H;1-3H,(H,7,8)

InChI Key

WLGRRYKLHPGIIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC(=O)NC(=C1)Cl

Origin of Product

United States

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